Tert-butyl 3-hydroxycyclobutylcarbamate

Medicinal Chemistry Stereochemistry Conformational Analysis

Inconsistent stereochemistry in building blocks undermines SAR reproducibility. cis-tert-Butyl 3-hydroxycyclobutylcarbamate (CAS 389890-43-1) delivers a rigid cis-configured cyclobutane core with orthogonal Boc-protected amine and hydroxyl groups. - Enforces precise spatial orientation for kinase hinge-binding motifs - Reduces conformational entropy vs. acyclic analogs for enhanced target selectivity - Enables sequential derivatization for PROTAC linker optimization and CNS-targeted molecules

Molecular Formula C9H17NO3
Molecular Weight 187.24g/mol
CAS No. 389890-43-1
Cat. No. B346172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxycyclobutylcarbamate
CAS389890-43-1
Molecular FormulaC9H17NO3
Molecular Weight187.24g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)O
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12)
InChIKeyWSUMHFNEPOYLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-tert-Butyl 3-Hydroxycyclobutylcarbamate Procurement & Selection


cis-tert-Butyl 3-hydroxycyclobutylcarbamate (CAS 389890-43-1), also designated as cis-3-(Boc-amino)cyclobutanol, is a conformationally restricted cyclobutane building block incorporating a tert-butyl carbamate (Boc) protecting group and a hydroxyl functionality in a defined cis stereochemical arrangement [1]. With a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol, the compound is a white solid typically supplied at 97% purity, exhibiting a predicted boiling point of 303.7±31.0 °C and density of 1.1±0.1 g/cm³ [1][2]. Its rigid cyclobutane core imparts conformational restriction and metabolic stability advantages over acyclic analogs, while the orthogonally reactive Boc-protected amine and hydroxyl groups enable sequential derivatization in complex synthetic sequences [3][4].

1 Defined cis stereochemistrySingle stereoisomer for reproducible SAR studies
2 Orthogonal Boc / hydroxyl reactivitySequential derivatization without protecting-group conflict
3 Conformationally restricted cyclobutane coreReduced conformational entropy for target-engagement studies

cis-tert-Butyl 3-Hydroxycyclobutylcarbamate Stereochemistry Impact


The cis stereochemistry of CAS 389890-43-1 is not interchangeable with its trans isomer (CAS 389890-42-0) or acyclic analogs. The rigid cyclobutane ring locks the relative orientation of the amine and hydroxyl functional groups, establishing a fixed spatial arrangement that determines downstream molecular geometry and intermolecular interactions [1]. In the cis configuration, both functional groups reside on the same face of the cyclobutane ring, producing a distinct three-dimensional vector set compared to the trans isomer . This stereochemical constraint directly influences molecular recognition events, including hydrogen-bonding patterns and hydrophobic contacts in target binding pockets, as well as physicochemical properties such as logP and solubility [1][2]. Procurement of the incorrect stereoisomer yields fundamentally different conformational populations and spatial pharmacophore presentations, rendering data generated with alternative isomers or racemic mixtures non-transferable for structure-activity relationship (SAR) studies [1][3].

This Product cis isomer (CAS 389890-43-1): syn orientation, rigid cyclobutane geometry
Common Substitute trans isomer (CAS 389890-42-0): anti orientation, distinct spatial vector set
This Product Cyclobutane carbamate: restricted puckered conformation, single conformer population
Common Substitute Acyclic 3-aminopropanol analogs: free C-C rotation, multiple low-energy conformers
Stereochemical mismatch may shift SAR interpretation and downstream molecular recognition. Procurement of incorrect isomer limits data transferability.

cis-tert-Butyl 3-Hydroxycyclobutylcarbamate Differentiation Evidence


Stereochemical Control for Reproducible SAR

The cis stereoisomer (CAS 389890-43-1) possesses both the Boc-protected amine and hydroxyl group on the same face of the cyclobutane ring, producing a bond angle of approximately 90° between substituents as defined by the rigid cyclobutane geometry [1]. In contrast, the trans isomer (CAS 389890-42-0) positions these groups on opposite ring faces, generating a different spatial vector relationship that alters molecular recognition properties [1]. The conformational restriction imposed by the cyclobutane core reduces the accessible conformational space relative to acyclic 3-aminopropanol derivatives, which exhibit free rotation around C-C bonds and populate multiple low-energy conformers [2].

Stereochemical Control
Head-to-head
cis syn orientation vs trans anti orientation
Cyclobutane restricts to single puckered conformation; acyclic analogs populate multiple conformers
Supports stereochemical SAR interpretation
Conformational analysis; cyclobutane vs acyclic scaffolds
Medicinal Chemistry Stereochemistry Conformational Analysis

Enhanced Metabolic Stability of Cyclic Carbamates

The metabolic stability of 5/6-membered cyclic carbamates, including the cyclobutane-derived carbamate in CAS 389890-43-1, is higher compared to their acyclic counterparts because the former do not undergo metabolic ring opening under physiological conditions [1]. The carbamate functionality in this compound is recognized by esterase enzymes, but the cyclic nature of the cyclobutane framework confers resistance to enzymatic hydrolysis relative to linear carbamates [1]. Furthermore, carbamates exhibit greater metabolic stability than esters due to the nitrogen atom providing additional resonance stabilization that hinders hydrolysis by esterases [2].

Metabolic Stability Context
Class-level
Cyclic carbamates > Acyclic carbamates > Esters
Qualitative rank order; class-level literature inference
Supports stability screening prioritization
Compound-specific validation required
Drug Metabolism Pharmacokinetics Prodrug Design

Orthogonal Boc Deprotection Strategy

The tert-butyl carbamate (Boc) group in CAS 389890-43-1 provides acid-labile protection for the amine functionality, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting the hydroxyl group [1]. This orthogonal reactivity profile permits sequential functionalization: the hydroxyl group can be derivatized first (e.g., alkylation, acylation, sulfonation) while the Boc group remains intact, followed by acidic cleavage to unmask the amine for subsequent coupling reactions [1]. In comparison, benzyl carbamate (Cbz) protected analogs require hydrogenolysis for deprotection, which is incompatible with substrates containing reduction-sensitive functional groups .

Orthogonal Deprotection
Class-level
Boc: acid-labile (TFA/DCM, RT)
Cbz analogs require hydrogenolysis (H₂, Pd/C); may reduce sensitive groups
Supports sequential derivatization workflow
Standard peptide synthesis context
Organic Synthesis Protecting Group Strategy Solid-Phase Synthesis

Patent-Documented Pharmaceutical Intermediate

cis-tert-Butyl 3-hydroxycyclobutylcarbamate (CAS 389890-43-1) has been explicitly utilized as a synthetic intermediate in patent filings for the preparation of N-polysubstituted pyridine-2-aminopyrimidine derivatives (CN111253370A/B) and substituted triazinones as thyroid hormone receptor agonists (WO2021143706A1) [1][2]. Additionally, patent EP2960241A1 describes its use in the synthesis of tricyclic compounds, employing the hydroxyl group for further functionalization [3]. In contrast, the trans isomer (CAS 389890-42-0) is cited in distinct patent applications, indicating that stereochemistry dictates the specific synthetic pathway and ultimate molecular architecture .

Patent Documentation
Head-to-head
cis isomer cited in distinct patent families
CN111253370A/B, WO2021143706A1, EP2960241A1; trans isomer in separate filings
Supports procurement justification context
Patent literature analysis 2019–2021
Pharmaceutical Intermediates Patent Literature Drug Discovery

CNS-Favorable Physicochemical Profile

cis-tert-Butyl 3-hydroxycyclobutylcarbamate exhibits a calculated XLogP3 value of 0.9, topological polar surface area (TPSA) of 58.6 Ų, and hydrogen bond donor count of 2 [1]. These parameters place the compound within favorable ranges for CNS drug-likeness (LogP 1-4, TPSA < 90 Ų, HBD < 3) [2]. The rigid cyclobutane core contributes to reduced conformational entropy and lower molecular flexibility (rotatable bond count = 3) compared to linear analogs, which may enhance target binding affinity and oral bioavailability [3]. In comparison, acyclic 3-aminopropanol derivatives exhibit higher rotatable bond counts and different logP profiles [3].

CNS Physicochemical Profile
Class-level
XLogP3 = 0.9, TPSA = 58.6 Ų, HBD = 2
Rotatable bonds = 3; below CNS threshold of TPSA
Supports CNS permeability assessment context
Calculated properties; experimental validation needed
Physicochemical Properties Drug-Likeness CNS Drug Design

cis-tert-Butyl 3-Hydroxycyclobutylcarbamate Application Scenarios


Conformationally Restricted Kinase Inhibitor Scaffold

In kinase inhibitor programs where precise spatial orientation of hinge-binding and solvent-exposed motifs is critical, CAS 389890-43-1 provides a rigid cis-configured cyclobutane core that reduces conformational entropy and enhances target selectivity [1]. The Boc-protected amine serves as an attachment point for elaboration into heterocyclic warheads, while the hydroxyl group enables introduction of solubilizing or targeting moieties . The compound has been employed in the synthesis of N-polysubstituted pyridine-2-aminopyrimidine derivatives targeting kinase enzymes [2].

PROTAC Linker Conjugation

The orthogonal hydroxyl and Boc-protected amine functionalities of CAS 389890-43-1 allow sequential derivatization to generate bifunctional PROTAC molecules, where the rigid cyclobutane core provides a defined spatial relationship between the target-binding ligand and E3 ligase-recruiting moiety [1]. Cyclobutane-derived carbamates offer enhanced metabolic stability relative to linear linkers, potentially improving PROTAC pharmacokinetic properties . The cis stereochemistry ensures a distinct molecular geometry compared to trans isomers, enabling exploration of linker SAR [2].

Thyroid Hormone Receptor Agonist Synthesis

Patent WO2021143706A1 explicitly cites CAS 389890-43-1 as an intermediate in the preparation of substituted triazinones as thyroid hormone receptor agonists [1]. The rigid cyclobutane scaffold is employed to impose conformational constraints that enhance receptor subtype selectivity and metabolic stability . The Boc group facilitates late-stage amine deprotection and coupling to elaborate the final agonist structure [1].

Chiral Building Block for CNS Agents

With calculated physicochemical properties favorable for CNS penetration (XLogP3 = 0.9, TPSA = 58.6 Ų, HBD = 2) [1], CAS 389890-43-1 is well-suited for constructing CNS-targeted small molecules [2]. The defined cis stereochemistry provides a single enantiomerically pure starting point for asymmetric synthesis, avoiding the need for chiral resolution steps [3]. The cyclobutane core additionally serves as a bioisosteric replacement for aromatic rings, reducing planarity and potentially improving solubility [3].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Stereochemical-control context
Conformation-dependent SAR review
PROTAC linker studies
Orthogonal reactivity review
Linker geometry and stability endpoints
Thyroid hormone receptor studies
Stereochemical intermediate context
Receptor-subtype selectivity endpoints
CNS-targeted building block research
Physicochemical property review
CNS permeability endpoint context

Technical Documentation Hub

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39 linked technical documents
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